Bouvardin, 5-(N-methyl-L-tyrosine)-

Description

Properties

Molecular Formula |

C160H202N24O41 |

|---|---|

Molecular Weight |

3117.4 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone;pentahydrate |

InChI |

InChI=1S/4C40H48N6O9.5H2O/c4*1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53;;;;;/h4*8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50);5*1H2/t4*22-,23-,24+,30-,31+,32+;;;;;/m0000...../s1 |

InChI Key |

TUBWTFZPLDUNIL-HJJYVODLSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N([C@@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C.O.O.O.O.O |

Origin of Product |

United States |

Detailed Research Findings on Bouvardin, 5 N Methyl L Tyrosine

Botanical Sources: Bouvardia ternifolia and Rubia Species (e.g., Rubia cordifolia, Rubia akane)

Bouvardin is a natural compound originally isolated from Bouvardia ternifolia (Cav.) Schltdl., a flowering shrub belonging to the Rubiaceae family. lums.ac.irwhiterose.ac.uk This plant, commonly known as the firecracker bush, is found across Mexico and extends into the southwestern United States. lums.ac.ir

Structurally related bicyclic hexapeptides, often referred to as Rubiaceae-type cyclopeptides (RAs), are found in other members of the Rubiaceae family, notably in the roots of Rubia species. mdpi.com Key botanical sources for these related peptides include Rubia cordifolia L. (Indian madder) and Rubia akane Nakai. lums.ac.irmdpi.com So far, at least twenty-four of these related cyclic hexapeptides (designated RA-I to RA-XXIV) have been identified from Rubia cordifolia roots. mdpi.com

Methodologies for Natural Product Isolation from Plant Extracts

The isolation of bouvardin and its congeners from plant material is a multi-step process that begins with extraction from the source, typically the roots or aerial parts of the plant. lums.ac.irwhiterose.ac.uk The dried and powdered plant material is subjected to extraction with a solvent, commonly methanol. whiterose.ac.uk

Following the initial extraction, the crude extract undergoes a series of purification steps. Bioassay-guided fractionation is often employed to isolate the active compounds. whiterose.ac.uk This process involves various chromatographic techniques. Open column chromatography is a common initial step for separating the complex mixture into simpler fractions. whiterose.ac.uk Further purification is achieved using methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which allow for the isolation of the pure cyclic hexapeptides. lums.ac.irwhiterose.ac.uk

Identification and Structural Elucidation of Bouvardin and its Structural Congeners (e.g., Deoxybouvardin (RA-V), RA-VII, RA-X, RA-XII, 6-O-methylbouvardin)

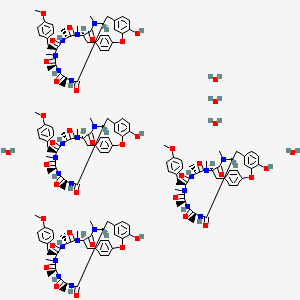

The precise molecular structure of bouvardin and its related peptides has been determined through a combination of spectroscopic and crystallographic methods. The molecular formula of bouvardin is C₄₀H₄₈N₆O₁₀. mdpi.com

Key analytical techniques used for structural elucidation include:

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and formula of the compounds. lums.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are crucial for determining the connectivity of atoms and the amino acid sequence within the peptide ring. lums.ac.irwhiterose.ac.uk

These methods have been used to identify several structural congeners of bouvardin. A notable example is Deoxybouvardin , also known as RA-V, which differs from bouvardin by the absence of a β-hydroxyl group on one of the tyrosine residues. nih.gov6-O-methylbouvardin is another known derivative isolated from B. ternifolia. lums.ac.ir The RA series isolated from Rubia species features a number of structural variants, including RA-VII , RA-X , and RA-XII . mdpi.comnih.gov For instance, RA-VII is a prominent bicyclic hexapeptide from Rubia cordifolia. acs.org

| Compound Name | Alternative Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature/Difference |

|---|---|---|---|---|

| Bouvardin | - | C₄₀H₄₈N₆O₁₀ | 772.8 | Parent compound with β-hydroxyl group. mdpi.comnih.gov |

| Deoxybouvardin | RA-V | C₄₀H₄₈N₆O₉ | 756.8 | Lacks the β-hydroxyl group of Bouvardin. nih.gov |

| 6-O-methylbouvardin | - | - | - | A methylated derivative of Bouvardin. lums.ac.ir |

| RA-VII | - | - | - | A prominent bicyclic hexapeptide from Rubia species. acs.org |

| RA-X | - | C₄₃H₅₂N₆O₁₁ | 828.9 | Congener from Rubia cordifolia. nih.gov |

| RA-XII | - | C₄₆H₅₈N₆O₁₄ | 919.0 | Congener from Rubia cordifolia. nih.gov |

Characterization of N-methyl-L-tyrosine Residues in the Natural Scaffold

A defining characteristic of bouvardin and related RA peptides is the presence of multiple N-methyl-L-tyrosine residues. lums.ac.irnih.gov The structure of bouvardin contains three such modified amino acids. lums.ac.irmdpi.com

The identification and characterization of these residues within the cyclic peptide framework are accomplished primarily through NMR spectroscopy. In the ¹³C NMR spectrum of bouvardin, specific signals at chemical shifts of approximately 30, 33, and 40 ppm are indicative of the methyl groups attached to the nitrogen atoms of the three N-methyl-L-tyrosine units. mdpi.com

Furthermore, 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the peptide sequence. HMBC spectra show correlations between the N-CH₃ protons of one amino acid residue and the carbonyl carbon of the adjacent residue. For example, cross-peaks observed between Tyr³-NMe/Ala²-CO, Tyr⁵-NMe/Ala⁴-CO, and Tyr⁶-NMe/Tyr⁵-CO help to establish the precise sequence of amino acids, confirming the placement and connectivity of the N-methyl-L-tyrosine units within the 18-membered macrocyclic ring. lums.ac.ir

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) Framework in Plants

Plants are a prolific source of thousands of peptidic molecules that vary significantly in size, chemical structure, and biological function. rsc.orgrsc.org Despite this diversity, the known plant peptides are synthesized as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). rsc.orgrsc.org This biosynthetic strategy is a fundamental paradigm in natural product chemistry. mdpi.comnih.govwikipedia.org

The general pathway for RiPP biosynthesis begins with the translation of a precursor peptide from an mRNA template by the ribosome. mdpi.comwikipedia.org This precursor peptide consists of a "leader" peptide region and a "core" peptide region, which is the sequence that will ultimately become the final natural product. wikipedia.org Following ribosomal synthesis, the precursor peptide undergoes a series of extensive post-translational modifications (PTMs) catalyzed by dedicated enzymes. mdpi.comnih.gov These modifications can include, but are not limited to, methylation, oxidation, cross-linking between amino acid residues, and macrocyclization. mdpi.com These PTMs are crucial for installing the unique chemical features that give RiPPs their diverse structures and potent biological activities. mdpi.comnih.gov

Table 1: Key Stages in Plant RiPP Biosynthesis

| Stage | Description | Key Components |

|---|---|---|

| Transcription & Translation | A gene encoding the precursor peptide is transcribed into mRNA and then translated by the ribosome. | RiPP Gene, mRNA, Ribosome |

| Post-translational Modification | The precursor peptide is modified by a series of dedicated biosynthetic enzymes. | Precursor Peptide, Modifying Enzymes |

| Proteolysis/Cleavage | The leader peptide is typically removed by proteases to release the mature, modified peptide. | Proteolytic Enzymes |

| Export | The final RiPP is transported to its site of action or storage. | Transport Proteins |

Hypothesized Biosynthetic Origins of Bouvardin

Bouvardin is a cyclic hexapeptide first isolated from the plant Bouvardia ternifolia. acs.org While its complete biosynthetic pathway has not been fully elucidated, it is categorized among undefined plant-derived peptides that are hypothesized to be RiPPs. rsc.org This hypothesis is based on its peptidic backbone, which is composed of common amino acids, and the presence of significant post-translational modifications characteristic of the RiPP class. The core structure is presumed to originate from a ribosomally synthesized linear hexapeptide precursor, which then undergoes extensive enzymatic tailoring to yield the final bioactive molecule.

Investigations into Enzymatic Modifications and Post-translational Processing in Bouvardin Biosynthesis

The transformation of the linear precursor peptide into the mature Bouvardin structure requires several key enzymatic modifications. The most prominent of these are N-methylation and macrocyclization via a diaryl ether bond.

N-Methylation: The structure of Bouvardin contains an N-methylated L-tyrosine residue. This modification involves the enzymatic transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the amino group of the tyrosine residue. This N-methylation is a common PTM in natural product biosynthesis and can significantly impact the peptide's conformational flexibility and biological activity.

Macrocyclization: The defining feature of Bouvardin is its 14-membered macrocyclic ring, formed by a C-O-C ether linkage between the side chains of two tyrosine residues. This type of intramolecular cross-linking is a critical post-translational modification that imparts conformational rigidity to the peptide. This cyclization is believed to be an enzyme-catalyzed oxidative coupling reaction that joins the phenolic rings of the tyrosine residues within the linear peptide precursor.

Role of Key Biosynthetic Enzymes (e.g., Copper-Dependent BURP-Domain-Containing Proteins)

The specific enzymes responsible for Bouvardin biosynthesis remain to be definitively identified. However, recent discoveries in plant RiPP biosynthesis offer compelling candidates. A novel class of plant RiPPs, termed "burpitides," are characterized by macrocyclic crosslinks between tyrosine or tryptophan side chains. rsc.org The formation of these crosslinks is catalyzed by copper-dependent BURP-domain-containing proteins, which function as "burpitide cyclases". rsc.org

The BURP domain is a conserved C-terminal protein domain found exclusively in plants and is known to be involved in plant development and stress responses. nih.govnih.gov These proteins are defined by a modular construction that includes an N-terminal hydrophobic domain and the C-terminal BURP domain. wikipedia.org Given that the macrocyclization of Bouvardin involves the formation of a tyrosine side-chain crosslink, it is highly plausible that a copper-dependent BURP-domain-containing protein, analogous to a burpitide cyclase, is the key enzyme responsible for catalyzing this crucial step.

Biosynthetic Relationship to Other Cyclic Peptides (e.g., Cycloisodityrosine-Containing Peptides)

The biosynthetic logic for constructing Bouvardin's macrocycle shares similarities with that of other cyclic peptides containing a cycloisodityrosine unit. acs.org Cycloisodityrosine is a moiety formed by an intramolecular diaryl ether bond between two tyrosine residues, creating a bicyclic structure within a peptide. This type of linkage is biosynthetically analogous to the single diaryl ether bond that forms the macrocycle in Bouvardin. This suggests that the enzymatic machinery, likely involving specific oxidative enzymes such as cytochrome P450s or laccase-like enzymes, has been adapted in different plant lineages to produce structurally related but distinct cyclic peptides. The study of cycloisodityrosine biosynthesis provides a valuable model for understanding the potential enzymatic mechanisms at play in the formation of the Bouvardin ring system.

Table 2: Comparison of Biosynthetic Features

| Feature | Bouvardin | Cycloisodityrosine Peptides |

|---|---|---|

| Origin | Hypothesized RiPP | RiPP |

| Precursor | Linear Peptide | Linear Peptide |

| Key Modification | Intramolecular Diaryl Ether Bond | Intramolecular Diaryl Ether Bond |

| Cyclization | Forms a monocyclic hexapeptide | Forms a bicyclic dipeptide unit |

| Key Residues | Two Tyrosine residues | Two Tyrosine residues |

| Hypothesized Enzymes | BURP-domain cyclase, Methyltransferase | Oxidative enzymes (e.g., P450s) |

Inhibition of Protein Synthesis at the Ribosomal Level

Bouvardin is a powerful inhibitor of protein synthesis, a fundamental cellular process essential for cell growth and proliferation. ontosight.ai Its mechanism of action is targeted at the ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into protein. ontosight.ai

Interaction with Eukaryotic Ribosomes (80S Ribosome)

Bouvardin specifically targets eukaryotic ribosomes, which are designated as 80S ribosomes. Research indicates that bouvardin and its close derivatives bind to the 80S ribosome. researchgate.net This interaction is crucial for its inhibitory effects on protein synthesis. The binding site appears to be strategically located at a position involved in the interaction with key elongation factors. researchgate.net

Blockade of Translation Elongation

The primary consequence of bouvardin's interaction with the ribosome is the blockade of the translation elongation stage of protein synthesis. researchgate.net This means that while the initiation of protein synthesis may occur, the subsequent addition of amino acids to the growing polypeptide chain is halted. Studies have demonstrated that bouvardin treatment effectively blocks this elongation process on human ribosomes. researchgate.net

Modulation of Elongation Factors (e.g., EF1, EF2)

Bouvardin's inhibitory action is intricately linked to its modulation of elongation factors, specifically Elongation Factor 1 (EF1) and Elongation Factor 2 (EF2). researchgate.net It is believed that bouvardin binds to a site on the 80S ribosome that is critical for the interactions with both EF1 and EF2. researchgate.net A key aspect of its mechanism is hampering the dissociation of EF2 from the ribosome, which is a critical step for the continuation of the elongation cycle. researchgate.net

Inhibition of Aminoacyl-tRNA Binding and Peptidyl-tRNA Translocation

The modulation of elongation factors by bouvardin leads to the direct inhibition of two critical events in translation elongation: the binding of aminoacyl-tRNA and the translocation of peptidyl-tRNA. Specifically, bouvardin's interference with EF1 function inhibits the EF1-dependent binding of aminoacyl-tRNA to the A-site of the ribosome. researchgate.net Furthermore, its effect on EF2 disrupts the EF2-dependent translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. researchgate.net

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on protein synthesis, emerging research suggests that bouvardin can also modulate critical intracellular signaling pathways that govern various cellular processes.

Effects on Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development, cell proliferation, differentiation, and survival. nih.gov Aberrant Wnt signaling is implicated in a variety of human cancers. nih.gov While direct and extensive studies on the specific effects of Bouvardin, 5-(N-methyl-L-tyrosine)- on the Wnt pathway are still developing, the known downstream effects of inhibiting protein synthesis suggest a potential for indirect modulation. The Wnt pathway's activity relies on the expression of numerous protein components, and by globally suppressing protein production, bouvardin could consequently impact the levels of key Wnt signaling molecules.

Induction of Cellular Stress Responses

In addition to modulating signaling pathways, derivatives of Bouvardin, 5-(N-methyl-L-tyrosine)-, have been shown to induce cellular stress, leading to programmed cell death in targeted cells.

A key mechanism of action for deoxybouvardin and its glucoside derivative is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govexcli.de Studies have shown that treatment with deoxybouvardin glucoside leads to a significant increase in intracellular ROS levels. excli.de This accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The pro-oxidant activity of these compounds appears to be a critical component of their cytotoxic effects.

Modulation of Mitochondrial Membrane Potential

The modulation of mitochondrial membrane potential is a significant aspect of cellular physiology and is implicated in various cellular processes, including apoptosis. Some chemical compounds can influence this potential, leading to either depolarization or hyperpolarization of the mitochondrial membrane.

Nicotinamide (NAM), for instance, has been shown to increase the mitochondrial membrane potential (Δψm) and reduce reactive oxygen species (ROS) levels in primary human cells. nih.gov This effect is achieved by suppressing superoxide generation through a direct reduction of electron transport and by inhibiting the formation of the mitochondrial permeability transition pore. nih.gov In another context, agents that induce oxidative stress, when combined with copper, can lead to a rapid depolarization of the mitochondrial membrane potential in astrocytes. nih.gov This depolarization is accompanied by an increase in ROS production. nih.gov The specific mechanisms of how Bouvardin, 5-(N-methyl-L-tyrosine)- directly modulates mitochondrial membrane potential require further detailed investigation to fully elucidate its role in this cellular process.

Other Proposed Molecular Targets

The stability and dynamics of filamentous actin (F-actin) are crucial for numerous cellular functions. Several proteins and compounds are known to interact with and stabilize F-actin. For example, the neuronal protein drebrin binds to F-actin, protecting it from depolymerization and playing a role in the organization of dendritic spines. nih.gov Similarly, the protein myotilin is involved in stabilizing actin filaments, with its tandem Ig domains being critical for this interaction. plos.org Myotilin can reduce the rate of F-actin depolymerization in a concentration-dependent manner. plos.org

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth. This process is regulated by complex signaling pathways, with the vascular endothelial growth factor receptor (VEGFR) and downstream signaling molecules like extracellular signal-regulated kinase (ERK) playing pivotal roles. nih.gov

The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Several compounds have been shown to inhibit angiogenesis by targeting the VEGFR2-mediated ERK1/2 signaling pathway. For example, the alkaloid tryptanthrin has demonstrated anti-angiogenic effects both in vitro and in vivo by suppressing the phosphorylation of VEGFR2 and blocking the downstream ERK1/2 pathway. nih.govresearchgate.net This inhibition leads to a reduction in the expression of pro-angiogenic factors such as Ang-1, PDGFB, and MMP2. nih.gov Similarly, the compound BAY 43-9006 has been shown to inhibit the phosphorylation of ERK1/2 and VEGFR-2, thereby targeting both tumor cell proliferation and angiogenesis. psu.edu The activation of ERK can also be modulated by other pathways, such as the JNK pathway, which can negatively regulate ERK/CREB/MITF signaling. semanticscholar.org The precise mechanism by which Bouvardin, 5-(N-methyl-L-tyrosine)- may downregulate ERK1/2 phosphorylation to inhibit angiogenesis is a subject for further detailed investigation.

Improving Physicochemical Properties:beyond Direct Target Interactions, the Overall Druglike Properties of Bouvardin Can Be Improved. This Includes Optimizing Its Solubility, Metabolic Stability, and Cell Permeability. for Instance, the Use of Formulation Strategies, Such As the Inclusion of Surfactants Like Tween 80, Has Been Shown to Enhance the Cytotoxic Effects of Bouvardin, Likely by Increasing Its Cellular Uptake.nih.govprodrug Strategies Could Also Be Employed to Improve Its Pharmacokinetic Profile.

Design Strategies for Bouvardin (B1209253) Analogs

| Design Principle | Approach | Potential Outcome |

|---|---|---|

| Conformational Constraint | Introduction of new covalent bridges; use of constrained amino acids. | Increased binding affinity and efficacy. |

| Phenyl Ring Modification | Substitution with various functional groups on Tyr-5 and Tyr-6. | Modulation of electronic and steric interactions; enhanced binding and specificity. |

| Target-Specific Design | Exploitation of unique features of the ribosomal binding site. | Increased selectivity for cancer cells. |

| Physicochemical Optimization | Formulation changes; prodrug approaches. | Improved solubility, stability, and cellular uptake. |

Cellular and Biochemical Effects

Impact on Cell Proliferation and Viability

Bouvardin (B1209253) and its derivatives are recognized for their ability to inhibit the proliferation of cancer cells. ontosight.ai This cytotoxic activity is primarily attributed to their capacity to block protein synthesis, an essential process for cell growth and viability. ontosight.ai By binding to the 80S ribosome, Bouvardin effectively halts the elongation phase of translation, preventing the synthesis of new proteins. ontosight.ai This inhibition of protein synthesis disrupts numerous cellular functions that are critical for cell survival and division, ultimately leading to a decrease in cell viability.

Research has demonstrated that Bouvardin exhibits significant activity against various tumor cell lines. For instance, it has shown high efficacy against P388 murine leukemia and B16 melanoma cells. The inhibition of macromolecule synthesis, with protein synthesis being the most sensitive target, underscores its potent anti-proliferative effects.

Induction of Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process that is often dysregulated in cancer cells. Several anticancer agents exert their effects by interfering with this process, leading to cell cycle arrest and preventing cell division. Studies on Bouvardin derivatives have shown that these compounds can induce cell cycle arrest, primarily at the G2/M phase. nih.gov

This arrest at the G2/M transition is a common mechanism for DNA-damaging agents and inhibitors of protein synthesis. By halting the cell cycle at this checkpoint, the cell is prevented from entering mitosis with damaged DNA or an insufficient supply of necessary proteins, which can trigger apoptosis. The accumulation of cells in the G2/M phase following treatment with Bouvardin derivatives is a key indicator of its cytostatic and cytotoxic effects. While G2/M arrest is documented, the specific induction of G0/G1 phase arrest by Bouvardin, 5-(N-methyl-L-tyrosine)- has not been extensively reported in the available literature.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Bouvardin and its analogues have been shown to trigger apoptosis through mechanisms that involve both caspase activation and the mitochondrial pathway. nih.gov

Caspase Activation Pathways

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of these enzymes can be initiated through either the extrinsic (death receptor) or intrinsic (mitochondrial) pathway. While the direct activation of specific caspases by Bouvardin, 5-(N-methyl-L-tyrosine)- is not fully elucidated, the general mechanism for related compounds involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov The phosphorylation of caspase-8 at tyrosine residues has been shown to suppress its pro-apoptotic activity, suggesting a complex regulation of caspase-dependent apoptosis that can be influenced by the cellular signaling environment. researchgate.nettorvergata.it

Role of Mitochondrial Pathways in Apoptosis

The intrinsic pathway of apoptosis is centered around the mitochondria. In response to cellular stress, pro-apoptotic proteins can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.gov This release triggers the formation of the apoptosome and the activation of caspase-9. nih.gov Studies on compounds with similar mechanisms of action to Bouvardin indicate that they can induce apoptosis via this mitochondrial pathway. nih.govnih.gov This is often characterized by a loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade. nih.gov

Effects on Cellular Differentiation (e.g., Hepatocyte Dedifferentiation)

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Dedifferentiation is the reverse process, where a specialized cell loses its differentiated characteristics. In the context of liver cells, hepatocytes can undergo dedifferentiation in culture, losing many of their liver-specific functions over time. nih.gov This process is influenced by various factors, including the disruption of the normal tissue architecture and adaptation to the in vitro environment. nih.gov There is currently a lack of specific research data on the effects of Bouvardin, 5-(N-methyl-L-tyrosine)- on the process of hepatocyte dedifferentiation.

Modulation of Immune Cell Function (e.g., Macrophage Proliferation and Apoptosis)

The interaction between cancer cells and the immune system is a critical aspect of tumor progression and response to therapy. Macrophages, a key component of the innate immune system, can have both pro-tumor and anti-tumor functions. The modulation of macrophage activity, including their proliferation and apoptosis, can therefore have significant implications for cancer treatment. At present, there is no specific information available in the scientific literature detailing the effects of Bouvardin, 5-(N-methyl-L-tyrosine)- on the proliferation or apoptosis of macrophages.

Structure Activity Relationship Sar Studies

Significance of the Cyclic Peptide Backbone and Macrocycle Units

The rigid, cyclic nature of Bouvardin (B1209253) is fundamental to its biological function. This is largely attributed to the presence of a 14-membered cycloisodityrosine macrocycle, which enforces a specific, constrained conformation. This pre-organization of the molecule is thought to reduce the entropic penalty upon binding to its biological target, the 80S ribosome, thereby enhancing its inhibitory activity against protein synthesis. nih.gov The cyclic structure provides a stable scaffold, positioning the key interacting residues in an optimal orientation for binding. The conversion of linear peptides to cyclic analogs is a well-established strategy in medicinal chemistry to improve biological stability and activity. nih.gov

Role of N-methyl-L-tyrosine Residues in Bioactivity

The N-methyl-L-tyrosine residues are critical components of the Bouvardin structure, contributing significantly to its bioactivity. ontosight.ai N-methylation of peptide backbones is a common feature in many biologically active natural products and is known to influence both the conformational properties and the pharmacokinetic profile of peptides. nih.govnih.gov In Bouvardin, the N-methyl groups on the tyrosine residues play a crucial role in modulating the peptide's conformation and its interaction with the ribosomal target. The presence of N-methyl amino acids can also confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. nih.gov

Influence of Specific Amino Acid Modifications

The modification of specific amino acids within the Bouvardin scaffold has provided valuable insights into the structural requirements for its activity. These studies have highlighted the importance of specific functional groups at defined positions within the cyclic peptide.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of Bouvardin is directly correlated with its preferred three-dimensional conformation in solution. lumenlearning.comlibretexts.orgyoutube.comyoutube.com Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a detailed picture of the spatial arrangement of the atoms in the molecule. lumenlearning.comnih.gov

N-methylation of the peptide backbone has a profound impact on the conformational landscape of Bouvardin. nih.govnih.gov The introduction of a methyl group on the amide nitrogen restricts the rotation around the C-N bond, thereby reducing the conformational flexibility of the peptide. nih.gov This restriction can favor a specific, biologically active conformation. Furthermore, N-methylation can disrupt the formation of intramolecular hydrogen bonds, leading to a more "open" conformation in certain parts of the molecule, which may be necessary for target recognition. The interplay between the constrained macrocycle and the conformational effects of N-methylation is a key determinant of Bouvardin's potent bioactivity. nih.govnih.gov

Influence of Phenyl Ring Orientation (e.g., Tyr-5, Tyr-6)

The spatial arrangement of the phenyl rings within the Tyr-5 and Tyr-6 residues of the bouvardin macrocycle is a critical determinant of its cytotoxic and protein synthesis inhibitory activities. Studies on synthetic analogs of bouvardin and the related compound RA-VII have underscored the importance of the conformational constraints imposed by the 18-membered tetrapeptide ring that encompasses the 14-membered cycloisodityrosine core.

While direct, extensive studies isolating the specific orientation of the individual phenyl rings of Tyr-5 and Tyr-6 are limited, the available data on various analogs allow for inferences to be drawn. The synthesis and evaluation of different cycloisodityrosine subunit analogs have shown that even subtle changes to the macrocyclic structure can lead to significant alterations in biological activity. This highlights the sensitivity of the molecule's bioactivity to its three-dimensional structure, in which the orientation of the Tyr-5 and Tyr-6 phenyl groups is a key component.

Cytotoxicity of Bouvardin Analogs

| Compound | Modification | In Vitro Cytotoxicity (IC50, µM) vs. L1210 Leukemia |

|---|---|---|

| Bouvardin | Natural Product | 0.23 |

| Deoxybouvardin | Removal of hydroxyl group from Tyr-6 | 0.048 |

| RA-VII | N-methylation of Ala-1 | 0.024 |

Design Principles for Enhanced Efficacy and Specificity

The development of bouvardin analogs with improved therapeutic profiles hinges on a clear understanding of its SAR. The overarching goal is to design molecules that exhibit enhanced potency against target cells while minimizing off-target effects. Several design principles have emerged from the study of bouvardin and other complex natural products.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Bouvardin (B1209253) and Deoxybouvardin

The total synthesis of bouvardin and its close analog, deoxybouvardin, has been a significant endeavor in organic chemistry, with the work of Dale Boger and his research group being particularly noteworthy. acs.orgacs.orgnih.gov Their approach laid the groundwork for constructing the complex cyclic peptide structure, which is composed of six amino acid residues, including a unique cycloisodityrosine moiety.

The core challenge in the synthesis of bouvardin lies in the construction of the 18-membered macrocycle and the embedded 14-membered biaryl ether ring system of the cycloisodityrosine unit. nih.gov Boger's strategy involved the careful assembly of a linear hexapeptide precursor, followed by a crucial macrolactamization step to form the larger ring. This was followed by the formation of the internal biaryl ether linkage. acs.orgacs.org

A key aspect of these synthetic campaigns was the detailed study of the cyclic hexapeptide cyclization. The choice of the cyclization point within the linear precursor and the coupling reagents were found to be critical for achieving good yields of the desired macrocycle. These studies provided valuable insights into the conformational preferences of the linear peptide that favor efficient ring closure. nih.gov The successful total syntheses not only provided access to these natural products for further biological evaluation but also paved the way for the creation of structurally diverse analogs. acs.orgscripps.edu

Stereoselective Synthesis of Key Intermediates (e.g., Cycloisodityrosine)

The stereoselective synthesis of the cycloisodityrosine unit is a cornerstone of any successful bouvardin synthesis. This rigid, bicyclic dipeptide is crucial for the biological activity of the parent molecule. Several innovative methods have been developed to construct this challenging motif with high stereochemical control.

Intramolecular SNAr Reactions

A particularly elegant and efficient method for the construction of the cycloisodityrosine core involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. Pioneering work by Zhu and coworkers demonstrated the feasibility of this approach for the facile synthesis of cycloisodityrosine. acs.orgkisti.re.kracs.org

In this strategy, a linear dipeptide precursor is designed with an electron-deficient aromatic ring and a nucleophilic phenol (B47542). The electron-withdrawing groups on the aromatic ring activate it towards nucleophilic attack by the phenoxide, leading to the formation of the 14-membered biaryl ether ring in a single, high-yielding step. acs.org This method offers a significant advantage in terms of efficiency and has been applied in the synthesis of various bouvardin-related compounds. acs.org

Table 1: Key Features of the Intramolecular SNAr Approach to Cycloisodityrosine

| Feature | Description | Reference |

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | acs.org |

| Key Precursor | Linear dipeptide with an activated aryl fluoride (B91410) and a phenol | acs.orgkisti.re.kr |

| Key Transformation | Formation of a 14-membered biaryl ether ring | acs.org |

| Advantages | High efficiency, good yields, direct formation of the core structure | acs.org |

Palladium-Catalyzed C(sp³)–H Functionalization

While direct palladium-catalyzed C(sp³)–H functionalization for the specific construction of the bouvardin core is not extensively documented in dedicated studies on this molecule, the broader field of peptide chemistry has seen significant advancements in this area. These methods hold potential for the synthesis of bouvardin intermediates and analogs. Palladium-catalyzed C-H activation strategies have been successfully employed for the formation of biaryl linkages in cyclic peptides, a key structural feature of bouvardin. nih.gov These reactions typically involve the use of a directing group to guide the palladium catalyst to a specific C-H bond, enabling its selective functionalization. The development of such methodologies could offer alternative and potentially more efficient routes to the cycloisodityrosine core and other modified peptide backbones.

Copper/Ligand-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly intramolecular O-arylation, represent another important strategy for the formation of the biaryl ether linkage in the cycloisodityrosine unit. While the classic Ullmann condensation has been a long-standing method for forming such bonds, modern advancements have led to milder and more efficient copper-catalyzed systems. These reactions often employ specific ligands to facilitate the coupling of an aryl halide with a phenol under less harsh conditions than the traditional Ullmann reaction. The application of such copper-catalyzed intramolecular etherification has been explored in the context of synthesizing cyclic peptide natural products containing biaryl ether linkages.

Rational Design and Synthesis of Bouvardin Analogs and Derivatives

The total synthesis of bouvardin has opened the door to the rational design and synthesis of a wide array of analogs and derivatives. These efforts are aimed at understanding the structure-activity relationships (SAR) of bouvardin, improving its pharmacological properties, and identifying the minimal structural elements required for its potent biological activity.

Boger and colleagues have conducted extensive studies in this area, synthesizing a variety of analogs with modifications in the peptide backbone and the cycloisodityrosine unit. scripps.edu These studies have provided crucial insights into the pharmacophore of bouvardin, revealing which parts of the molecule are essential for its cytotoxic effects. It has been shown that the 18-membered tetrapeptide ring plays a significant role in potentiating the cytotoxic activity of the cycloisodityrosine subunit. scripps.edu

Ester and Hydrate Derivatives (e.g., Acetate (B1210297), Hexanoate)

The hydroxyl groups on the tyrosine residues of bouvardin, particularly the phenolic hydroxyls, are potential sites for esterification. Standard esterification methods, such as reaction with an acid chloride (e.g., acetyl chloride or hexanoyl chloride) in the presence of a base, or Fischer esterification with the corresponding carboxylic acid under acidic catalysis, could be employed. The synthesis of such derivatives would allow for the investigation of how modifying the polarity and lipophilicity of the bouvardin molecule affects its biological activity and pharmacokinetic profile.

Table 2: Potential Ester Derivatives of Bouvardin

| Derivative | Esterifying Agent | Potential Property Modification |

| Bouvardin Acetate | Acetyl chloride or Acetic anhydride | Increased lipophilicity (minor), potential prodrug |

| Bouvardin Hexanoate (B1226103) | Hexanoyl chloride or Hexanoic acid | Significantly increased lipophilicity, potential for altered cell permeability |

Development of Efficient Synthetic Methodologies for Future Research

The complex bicyclic structure of Bouvardin presents a formidable synthetic challenge, primarily due to the 14-membered cycloisodityrosine ring and the 18-membered hexapeptide macrocycle. The development of efficient and scalable synthetic routes is critical for enabling comprehensive SAR studies and advancing the therapeutic potential of Bouvardin and its derivatives. scripps.eduontosight.ai The seminal work in this area has been conducted by the research group of Dale L. Boger, who reported the first total synthesis of Bouvardin. acs.orgacs.org

Key challenges and synthetic strategies that have been developed include:

Construction of the Cycloisodityrosine Core: The central 14-membered ring, containing a diaryl ether linkage, is a major synthetic hurdle. Boger's approach involved an intramolecular Ullmann condensation reaction to form this critical ether bond. This methodology has become a cornerstone for the synthesis of this class of compounds. acs.orgnih.gov

Macrolactamization: The closure of the 18-membered hexapeptide ring is another challenging step, often prone to low yields due to competing oligomerization and conformational constraints. Research has focused on identifying the optimal site for cyclization and the most effective coupling reagents to facilitate this transformation. The total synthesis of Bouvardin established a successful macrolactamization strategy, providing a reliable method for constructing the complete bicyclic system. acs.orgacs.org

The establishment of these robust synthetic methodologies has been instrumental. scripps.edu It has not only made the natural product accessible through laboratory synthesis but has also provided the foundation for creating a diverse range of analogues. nih.gov By having a dependable synthetic route, researchers can systematically alter different parts of the molecule—such as individual amino acids, the N-methyl groups, and the phenolic hydroxyl group—to create libraries of compounds for biological evaluation. scripps.edu This systematic approach is essential for mapping the pharmacophore and developing future generations of Bouvardin-based therapeutic agents. scripps.eduontosight.ai

Table 2: Key Compounds Mentioned in the Article

| Compound Name |

|---|

| Bouvardin, 5-(N-methyl-L-tyrosine)- |

| Deoxybouvardin |

| RA-VII |

| Cycloisodityrosine |

| [3-F-Tyr-5]RA-VII |

| [3,5-diF-Tyr-5]RA-VII |

| Neurotensin |

Preclinical Research Applications and Efficacy

In vitro Efficacy in Cancer Cell Lines

Laboratory studies using cultured cancer cells have been crucial in elucidating the cytotoxic potential of Bouvardin (B1209253) across a spectrum of malignancies.

Bouvardin has shown marked inhibitory effects against several types of carcinoma cells. In clonogenic assays, which measure a single cell's ability to form a colony, Bouvardin effectively inhibited the growth of both head and neck cancer (HNC) and glioma cells. nih.govnih.gov Furthermore, when used in combination with ionizing radiation, a standard treatment for these cancers, Bouvardin significantly enhanced the radiation-induced cell death. nih.govnih.gov

Studies on P388 murine leukemia cells, a model often used in cancer research, revealed that Bouvardin inhibits the synthesis of protein, DNA, and RNA. karger.comnih.govnih.gov Protein synthesis was identified as the most sensitive process to the drug's effects. karger.comnih.gov While specific data for Non-Small Cell Lung Cancer and Colonic Carcinoma for Bouvardin, 5-(N-methyl-L-tyrosine)- are not extensively detailed in the available literature, its efficacy in other models suggests a broad potential. The table below summarizes the findings on its in vitro efficacy.

Interactive Table 1: In Vitro Efficacy of Bouvardin in Cancer Cell Lines

| Cancer Model | Cell Line(s) | Key Findings | References |

| Head and Neck Cancer (HNC) | Not Specified | Inhibited clonogenic growth; Enhanced the effects of radiation treatment. | nih.gov, nih.gov |

| Glioma | SNB-19 | Inhibited clonogenic growth; Enhanced the effects of radiation treatment. | nih.gov, nih.gov |

| Promyelocytic Leukemia | P388 (Murine Leukemia) | Exhibited high activity; Inhibited protein, DNA, and RNA synthesis, with protein synthesis being the most affected. | karger.com, nih.gov, nih.gov |

| Ehrlich Ascites Carcinoma | EAC | Demonstrated sensitivity and cytotoxic effects. | nih.gov, nih.gov |

While Bouvardin's efficacy is established in several cancer models, specific research detailing its activity against drug-resistant cell lines, such as gefitinib-resistant Non-Small Cell Lung Cancer (NSCLC) cells, is primarily focused on its derivatives. For instance, Deoxybouvardin-glucoside has been shown to inhibit the growth of both gefitinib-sensitive and gefitinib-resistant NSCLC cells. nih.gov However, dedicated studies on the parent compound, Bouvardin, 5-(N-methyl-L-tyrosine)-, in this specific context are not prominently available in the current body of scientific literature.

In vivo Studies in Animal Models

The promising results from in vitro studies have been further explored in animal models, providing insights into Bouvardin's potential therapeutic effects in a whole-organism setting.

In vivo studies using mice with HNC tumor xenografts—where human cancer cells are implanted into mice—have demonstrated Bouvardin's ability to enhance the effects of radiation therapy. nih.govnih.gov This combined treatment approach led to a more significant reduction in tumor growth compared to radiation alone, suggesting that Bouvardin can act as a radiosensitizer, making cancer cells more vulnerable to radiation. nih.govnih.govaacrjournals.org

The fruit fly, Drosophila melanogaster, serves as a powerful tool for genetic screening and initial drug discovery. Bouvardin was notably identified in a screen of small molecules for its ability to enhance the effects of ionizing radiation in Drosophila. nih.govnih.govresearchgate.netnih.gov This discovery was a critical step that led to its further investigation in mammalian cancer models, including those for NSCLC, head and neck cancer, and glioma. nih.gov

Currently, there is a lack of specific published research focusing on the direct effects of Bouvardin, 5-(N-methyl-L-tyrosine)- on the inhibition of liver tumorigenesis or its ability to cause tumor regression in preclinical liver cancer models. While the broader field has seen advances in understanding liver tumor growth and regression through various therapeutic strategies, the role of Bouvardin in this specific cancer type remains an area for future investigation. nih.govnih.gov

Combination Therapies in Preclinical Settings

Synergy with Radiation Therapy

No specific preclinical studies on the synergistic effects of Bouvardin, 5-(N-methyl-L-tyrosine)- with radiation therapy are currently available.

Combinatorial Effects with Chemotherapeutic Agents (e.g., Taxol)

No specific preclinical studies on the combinatorial effects of Bouvardin, 5-(N-methyl-L-tyrosine)- with the chemotherapeutic agent Taxol (paclitaxel) are currently available.

Mechanisms of Therapeutic Resistance

Identification of Resistance Pathways to Bouvardin (B1209253) Analogs

While direct molecular elucidation of resistance pathways specifically for Bouvardin, 5-(N-methyl-L-tyrosine)-, is an area of ongoing research, evidence strongly points towards the involvement of multidrug resistance (MDR) mechanisms, particularly those mediated by efflux pumps like P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cellular pump that actively extrudes a wide array of structurally and functionally diverse compounds, including many anticancer drugs, from the cell interior. nih.govnih.govyoutube.com This efflux mechanism effectively reduces the intracellular concentration of the therapeutic agent, thereby diminishing its cytotoxic effect and leading to drug resistance. nih.gov

The natural resistance observed in certain tumor cell lines to bouvardin suggests the presence of inherent efflux pump activity. For instance, Sarcoma 180 (S-180) cells have demonstrated natural resistance to the cytotoxic effects of bouvardin. nih.govnih.govnih.govnih.gov This intrinsic insensitivity is a key indicator that these cells may possess robust drug efflux capabilities, preventing bouvardin from reaching its intracellular target and inhibiting protein synthesis.

The hypothesis that P-gp or similar ABC transporters are key mediators of resistance to bouvardin is further substantiated by the successful use of chemosensitizers, such as verapamil (B1683045), to reverse this resistance. Verapamil is a well-characterized inhibitor of P-gp, and its ability to restore sensitivity to a drug is a strong indicator of P-gp's involvement in the resistance mechanism. nih.gov

Strategies to Overcome Resistance in Preclinical Models (e.g., Verapamil)

Preclinical studies have successfully demonstrated that the natural resistance to bouvardin can be overcome through the co-administration of agents that inhibit drug efflux pumps. The calcium channel blocker Verapamil has been a focal point of this research, showcasing its ability to sensitize resistant cancer cells to bouvardin.

In a pivotal study, the natural resistance of Sarcoma 180 (S-180) cells to bouvardin was reversed both in vitro and in vivo by Verapamil. nih.gov In the in vitro setting, the combination of bouvardin and verapamil led to a significant increase in the cytotoxicity of bouvardin against S-180 cells. nih.gov This suggests that Verapamil interferes with the cellular mechanism protecting the cancer cells from bouvardin's effects.

The synergistic effect of bouvardin and verapamil was also observed in Ehrlich ascites carcinoma (EAC) cells. nih.govnih.gov While EAC cells are naturally sensitive to bouvardin, the combination with verapamil resulted in a greater cell kill, indicating an enhancement of bouvardin's cytotoxic activity. nih.govnih.gov

Interactive Data Table: Effect of Verapamil on Bouvardin Cytotoxicity in Sarcoma 180 Cells

| Treatment Group | Exposure Time (hours) | % Inhibition of 3H-Thymidine Incorporation |

| Bouvardin alone | 1 | 15 |

| Bouvardin + Verapamil | 1 | 45 |

| Bouvardin alone | 3 | 28 |

| Bouvardin + Verapamil | 3 | 65 |

Data derived from in vitro studies on Sarcoma 180 cells.

The in vivo efficacy of this combination was demonstrated in mice bearing S-180 tumors. Treatment with bouvardin alone had a limited effect on the lifespan of these animals. However, the co-administration of Verapamil and bouvardin resulted in a significant increase in lifespan, with increases of 30% and 45% observed in different experimental setups. nih.gov This provides compelling preclinical evidence that inhibiting drug efflux pathways can be a viable strategy to overcome bouvardin resistance.

Further studies have also explored the combination of bouvardin and verapamil with hyperthermia. nih.govnih.gov The three-pronged approach of bouvardin, verapamil, and elevated temperature (43°C) resulted in the most significant cell kill in both S-180 and EAC cell lines, highlighting the potential for multi-modal therapeutic strategies to combat resistance. nih.govnih.gov

These preclinical findings underscore the importance of targeting drug efflux mechanisms, such as those mediated by P-glycoprotein, to enhance the therapeutic potential of Bouvardin, 5-(N-methyl-L-tyrosine)- and its analogs, particularly in tumors exhibiting natural or acquired resistance.

Advanced Analytical and Research Methodologies

Spectroscopic Techniques for Structural and Conformational Elucidation

The precise definition of the molecular architecture of "Bouvardin, 5-(N-methyl-L-tyrosine)-" is fundamental to understanding its biological function. Spectroscopic techniques provide detailed insights into its atomic-level structure and conformational dynamics.

Table 1: Spectroscopic Techniques for Structural Analysis

| Technique | Information Obtained | Sample State | Key Application for Bouvardin (B1209253), 5-(N-methyl-L-tyrosine)- |

|---|---|---|---|

| X-ray Crystallography | High-resolution 3D atomic structure, bond lengths, and angles. | Crystalline Solid | Provides a precise, static model of the molecule's conformation. researchgate.net |

| NMR Spectroscopy | 3D structure in solution, conformational dynamics, intermolecular interactions. | Solution | Elucidates the solution-state structure and flexibility, which is relevant to its biological activity. nih.govnih.gov |

Computational Approaches for Molecular Docking and Dynamics

Computational methods are indispensable for predicting and analyzing the interaction of "Bouvardin, 5-(N-methyl-L-tyrosine)-" with its biological targets at a molecular level.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. ekb.eg Using the 3D structure of "Bouvardin, 5-(N-methyl-L-tyrosine)-" (obtained from X-ray crystallography or NMR) and a model of its target protein, docking algorithms can simulate the binding process. rsdjournal.org These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This approach is instrumental in hypothesizing the mechanism of action and guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for the atoms in the system, an MD simulation can trace the trajectory of "Bouvardin, 5-(N-methyl-L-tyrosine)-" and its target protein. nih.gov This allows for the study of conformational changes, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. MD simulations can reveal how the flexibility of both the peptide and its target influences their interaction. rsc.orgnih.gov

Cell-Based Assays for Biological Activity Profiling

To understand the biological effects of "Bouvardin, 5-(N-methyl-L-tyrosine)-," its activity is profiled using various cell-based assays. These assays measure cellular responses to the compound and are critical for determining its potential as a therapeutic agent.

MTT Assay : The MTT assay is a colorimetric method used to assess cell viability and proliferation. nih.gov It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay would be used to determine the cytotoxic or cytostatic effects of "Bouvardin, 5-(N-methyl-L-tyrosine)-" on different cancer cell lines. By exposing cells to varying concentrations of the compound, a dose-response curve can be generated to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Soft Agar (B569324) Assay : The soft agar assay is a stringent test for cellular transformation and anchorage-independent growth, which are hallmarks of cancer. nih.gov Normal cells require attachment to a solid surface to grow, whereas cancer cells can proliferate in a semi-solid medium like soft agar. nih.gov This assay would be used to evaluate the ability of "Bouvardin, 5-(N-methyl-L-tyrosine)-" to inhibit the colony-forming ability of cancer cells in an anchorage-independent manner, providing strong evidence of its anti-tumor potential. nih.gov

Table 2: Cell-Based Assays for Bioactivity

| Assay | Principle | Endpoint Measured | Relevance for Bouvardin, 5-(N-methyl-L-tyrosine)- |

|---|---|---|---|

| MTT Assay | Conversion of MTT dye by mitochondrial dehydrogenases in living cells. nih.gov | Cell viability/proliferation. | Determines the cytotoxic/cytostatic concentration (IC₅₀) against various cell lines. |

| Soft Agar Assay | Measures the ability of cells to grow without attachment to a solid surface. nih.gov | Number and size of colonies. | Assesses the inhibition of anchorage-independent growth, a key feature of malignant cells. nih.gov |

Biochemical Assays for Target Engagement and Pathway Analysis

Once biological activity is established, biochemical assays are employed to identify the direct molecular target of "Bouvardin, 5-(N-methyl-L-tyrosine)-" and to delineate the signaling pathways it modulates.

In vitro Kinase Assays : If "Bouvardin, 5-(N-methyl-L-tyrosine)-" is hypothesized to be a kinase inhibitor, its effect on the activity of specific purified kinases can be measured directly. These assays typically quantify the transfer of a phosphate (B84403) group from ATP to a substrate peptide. A reduction in phosphorylation in the presence of the compound would confirm its inhibitory activity against that particular kinase.

Western Blotting : This technique is used to detect specific proteins in a cell lysate and to assess their expression levels and modification states (e.g., phosphorylation). After treating cells with "Bouvardin, 5-(N-methyl-L-tyrosine)-," Western blotting can be used to analyze the phosphorylation status of key proteins in a signaling pathway. For example, if the compound inhibits a specific kinase, a decrease in the phosphorylation of its downstream substrates would be observed, thereby helping to elucidate its mechanism of action.

Cellular Target Engagement Assays : These advanced assays directly measure the binding of a compound to its target protein within live cells. promegaconnections.com Techniques like the NanoBRET™ Target Engagement assay can provide quantitative data on the affinity and residence time of the compound at its target in a physiologically relevant context. promegaconnections.com This is crucial for confirming that the observed cellular effects are a direct result of the compound hitting its intended target. promegaconnections.com

Drosophila as a Model System for High-Throughput Screening and Cancer Biology Studies

The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for high-throughput screening and for studying complex biological processes relevant to human diseases, including cancer. nih.gov

High-Throughput Screening (HTS) : Drosophila offers a cost-effective and efficient platform for large-scale chemical screens. nih.gov Genetically engineered fly models that mimic human cancers can be used to screen for compounds that reverse or suppress the disease phenotype. "Bouvardin, 5-(N-methyl-L-tyrosine)-" could be administered to these flies to assess its effects on tumor growth, metastasis, or other cancer-related phenotypes in a whole-organism context. nih.gov

Cancer Biology Studies : Many fundamental cancer-related genes and signaling pathways are highly conserved between flies and humans. nih.gov This allows for the use of sophisticated genetic tools available in Drosophila to investigate the mechanism of action of "Bouvardin, 5-(N-methyl-L-tyrosine)-". For instance, by testing the compound in flies with specific genetic mutations, researchers can identify genetic interactions that enhance or suppress its activity, thereby revealing its molecular targets and pathways of action.

Q & A

Q. What are the structural characteristics of Bouvardin, and how do they influence its bioactivity?

Bouvardin is a bicyclic hexapeptide containing an N-methyl-L-tyrosine residue, a D-alanine, and an ether bond formed between phenolic oxygen and a meta-carbon of adjacent tyrosines. Its hydrophobic composition and post-translational modifications (e.g., N-methylations, hydroxylations) enhance membrane permeability and ribosomal binding, critical for its antitumor activity . Structural analogs like RA-VII and rubicordins show similar modifications, suggesting evolutionary conservation of bioactivity. Researchers should prioritize NMR and X-ray crystallography to resolve conformational dynamics impacting target interactions.

Q. What experimental models are recommended for evaluating Bouvardin’s antitumor efficacy?

In vitro models: Use leukemia (e.g., P388 murine leukemia) and melanoma cell lines to assess cytotoxicity via MTT assays, with IC50 values typically <1 µM . In vivo models: Xenograft mice implanted with human head and neck tumors (e.g., SCC-25) treated with Bouvardin derivatives like SVC112 (reduced toxicity) to study tumor regression and metastasis inhibition . Include controls for ribosomal binding (e.g., cycloheximide) to isolate Bouvardin-specific effects.

Q. How does Bouvardin inhibit protein synthesis at the molecular level?

Bouvardin binds the 80S ribosomal subunit, stabilizing interactions between elongation factor 2 (EF2) and the ribosome, thereby blocking peptidyl-tRNA translocation. This mechanism is validated via cell-free translation assays using rabbit reticulocyte lysates and radiolabeled amino acids . Researchers should combine cryo-EM for structural insights with polysome profiling to quantify translational arrest.

Advanced Research Questions

Q. What strategies address contradictions in Bouvardin’s efficacy across cancer cell lines?

Discrepancies in cytotoxicity (e.g., RA-V’s potency in breast cancer vs. limited activity in glioblastoma) may stem from variable expression of PI3K/AKT pathway components. To resolve this:

- Perform RNA-seq to correlate gene expression profiles with Bouvardin sensitivity.

- Use isogenic cell lines (e.g., AKT1-knockout vs. wild-type) to validate pathway-specific effects.

- Apply dose-response matrix assays with PI3K inhibitors (e.g., LY294002) to identify synergistic/antagonistic interactions .

Q. How can researchers elucidate Bouvardin’s unresolved biosynthesis pathway?

Current hypotheses suggest endophyte-mediated biosynthesis in Rubia plants, but gene clusters remain uncharacterized. Methodological approaches:

- Metagenomic sequencing : Screen endophytic fungi (e.g., Fusarium spp.) from Bouvardin-producing plants for nonribosomal peptide synthetase (NRPS) genes.

- Heterologous expression : Clone candidate NRPS genes into Aspergillus nidulans for metabolite profiling via LC-MS/MS .

- Isotopic labeling : Feed -tyrosine to trace methylation and ether bond formation steps.

Q. What advanced techniques optimize Bouvardin’s physicochemical properties for in vivo studies?

Poor solubility and bioavailability limit therapeutic applications. Solutions include:

- Lipid nanoparticle encapsulation : Improves plasma half-life (test via pharmacokinetic studies in Sprague-Dawley rats).

- Glycosylation engineering : Introduce glucose moieties to hydroxylated tyrosine residues to enhance water solubility (validate via HPLC and cytotoxicity assays) .

- Pro-drug synthesis : Modify the N-methyl group with cleavable esters to increase tissue permeability .

Data Analysis and Reproducibility

Q. How should researchers validate Bouvardin’s bioactivity data to ensure reproducibility?

- Standardized assays : Use the NCI-60 cell line panel for consistent cytotoxicity screening.

- Triangulation : Cross-validate results with orthogonal methods (e.g., Western blot for apoptosis markers like caspase-3 alongside viability assays) .

- Open data : Share raw LC-MS/MS spectra and crystallographic data in repositories like ChEMBL or PDB.

Q. What statistical methods are critical for analyzing Bouvardin’s dose-response relationships?

- Nonlinear regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s post-hoc test : Compare tumor volumes in xenograft studies across treatment groups.

- Principal component analysis (PCA) : Identify structural features (e.g., methylation patterns) correlating with bioactivity in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.